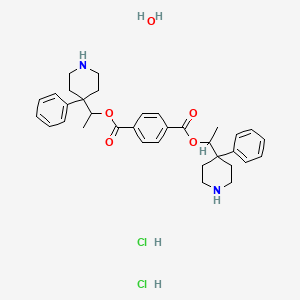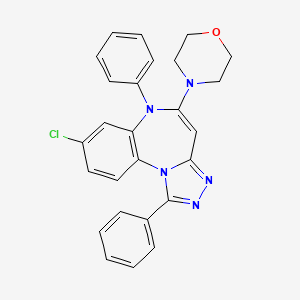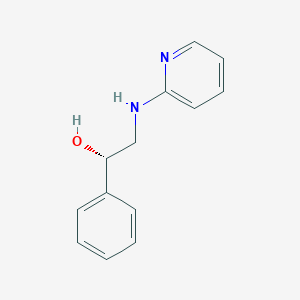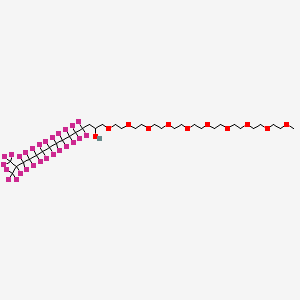
1-Methyl-4-phenyl-4-hydroxymethylpiperidine bis-terephthalate dihydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-phenyl-4-hydroxymethylpiperidine bis-terephthalate dihydrochloride hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-phenyl-4-hydroxymethylpiperidine bis-terephthalate dihydrochloride hydrate involves multiple steps, starting from basic organic compoundsThe final steps involve the addition of terephthalate and dihydrochloride hydrate to form the complete compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-phenyl-4-hydroxymethylpiperidine bis-terephthalate dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in alcohols or amines .
Aplicaciones Científicas De Investigación
1-Methyl-4-phenyl-4-hydroxymethylpiperidine bis-terephthalate dihydrochloride hydrate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-phenyl-4-hydroxymethylpiperidine bis-terephthalate dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and bind to specific receptors, leading to various biochemical effects. These interactions can result in changes in cellular processes, such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride: Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-4-phenylpyridinium: A metabolite of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, also used in neurological studies.
Uniqueness
1-Methyl-4-phenyl-4-hydroxymethylpiperidine bis-terephthalate dihydrochloride hydrate is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound with applications in various scientific fields .
Propiedades
Número CAS |
102339-08-2 |
|---|---|
Fórmula molecular |
C34H44Cl2N2O5 |
Peso molecular |
631.6 g/mol |
Nombre IUPAC |
bis[1-(4-phenylpiperidin-4-yl)ethyl] benzene-1,4-dicarboxylate;hydrate;dihydrochloride |
InChI |
InChI=1S/C34H40N2O4.2ClH.H2O/c1-25(33(17-21-35-22-18-33)29-9-5-3-6-10-29)39-31(37)27-13-15-28(16-14-27)32(38)40-26(2)34(19-23-36-24-20-34)30-11-7-4-8-12-30;;;/h3-16,25-26,35-36H,17-24H2,1-2H3;2*1H;1H2 |
Clave InChI |
ARWXROBOQIVQFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CCNCC1)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C(=O)OC(C)C4(CCNCC4)C5=CC=CC=C5.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-](/img/structure/B12751531.png)









